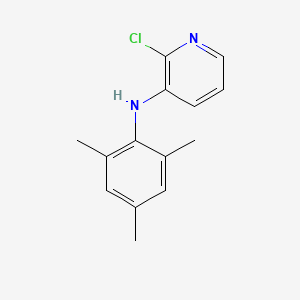

2-Chloro-N-mesityl-3-aminopyridine

Description

Properties

Molecular Formula |

C14H15ClN2 |

|---|---|

Molecular Weight |

246.73 g/mol |

IUPAC Name |

2-chloro-N-(2,4,6-trimethylphenyl)pyridin-3-amine |

InChI |

InChI=1S/C14H15ClN2/c1-9-7-10(2)13(11(3)8-9)17-12-5-4-6-16-14(12)15/h4-8,17H,1-3H3 |

InChI Key |

OVLDHUTZQXIZNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC2=C(N=CC=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Nitro Derivatives

A method disclosed in CN102532010B involves the reduction of 2-chloro-3-nitropyridine using titanium tetrachloride (TiCl₄) and magnesium (Mg) in anhydrous tetrahydrofuran (THF). Key parameters include:

Direct Chlorination of 3-Aminopyridine

US3838136A describes a chlorination method using gaseous chlorine in hydrochloric acid (HCl) at 15–50°C with FeCl₃, CuCl₂, or NiCl₂ as catalysts.

- Conditions : 3–4 molar equivalents of HCl per mole of 3-aminopyridine.

- Yield : 70–75% after neutralization with NaOH and purification.

N-Mesitylation of 2-Chloro-3-aminopyridine

The mesityl group is introduced via palladium-catalyzed cross-coupling or nucleophilic substitution.

Buchwald–Hartwig Amination

This method, adapted from ACS JOC studies, uses a Pd-NHC (N-heterocyclic carbene) catalyst to couple 2-chloro-3-aminopyridine with mesityl bromide.

Ullmann-Type Coupling

Copper-mediated coupling with mesityl iodide under microwave irradiation offers an alternative:

Direct Alkylation

Reaction with mesityl bromide in the presence of a strong base:

- Conditions : NaH (2 eq.), DMF, 80°C, 6 hours.

- Yield : 40–55%.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Time | Yield | Advantages |

|---|---|---|---|---|---|

| Buchwald–Hartwig | Pd-PEPPSI-IPr | 100–110°C | 12–24 h | 60–75% | High selectivity, scalable |

| Ullmann Coupling | CuI | 120°C | 2 h | 50–65% | Rapid, microwave-compatible |

| Direct Alkylation | NaH | 80°C | 6 h | 40–55% | No transition metals, simple setup |

Experimental Optimization and Challenges

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is critical due to byproducts like dichloro derivatives.

- Catalyst Loading : Pd-based systems require ligand optimization to suppress dehalogenation at position 2.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate workup.

Citations CN102532010B, Smolecule (excluded), Beilstein J. Org. Chem., J. Org. Chem., CN102532010A, Hoffman Chemicals, US3838136A.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-mesityl-3-aminopyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Oxidation and Reduction: The amino group at the 3-position can participate in oxidation and reduction reactions.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines and thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-N-mesityl-3-aminopyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other functional materials

Mechanism of Action

The mechanism of action of 2-Chloro-N-mesityl-3-aminopyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analysis

The electronic and steric properties of pyridine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of 2-Chloro-N-mesityl-3-aminopyridine with structurally related compounds:

Key Observations:

Electronic Effects: The mesityl group in 2-Chloro-N-mesityl-3-aminopyridine donates electrons via resonance, enhancing nucleophilicity at the amino group. In contrast, the nitro group in 2-Amino-3-chloro-5-nitropyridine withdraws electrons, making the ring less reactive toward electrophilic substitution . The unsubstituted amino group in 3-Amino-2-chloropyridine offers moderate electron donation, whereas the nitro group in 2-Chloro-3-nitropyridine increases susceptibility to reduction .

Steric Effects: The mesityl group introduces significant steric hindrance, reducing accessibility to the amino group in reactions. This property is exploited in catalysis to control regioselectivity . Compounds like 2-Amino-3-chloro-5-nitropyridine exhibit moderate steric effects due to the smaller nitro group, allowing for broader reactivity in substitution reactions .

Applications: Catalysis: The steric bulk of 2-Chloro-N-mesityl-3-aminopyridine makes it effective in stabilizing metal complexes for cross-coupling reactions. Synthesis: 2-Amino-3-chloro-5-nitropyridine serves as a nitro-functionalized intermediate for further derivatization, such as in pharmaceutical precursor synthesis .

Role of Crystallographic Tools

Structural comparisons often rely on crystallographic software like ORTEP-3 and WinGX . These tools enable precise determination of bond lengths, angles, and torsion angles, critical for understanding steric and electronic interactions. For example, mesityl-substituted compounds may exhibit distorted geometries due to steric clashes, which can be visualized and quantified using these programs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-mesityl-3-aminopyridine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution or Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to couple mesitylamine with 2-chloro-3-nitropyridine intermediates. Optimize parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC and confirm structure via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the electronic and steric effects of the mesityl group on the pyridine ring’s reactivity?

- Answer : Use Hammett substituent constants (σ) to quantify electronic effects. Compare reaction rates of 2-Chloro-N-mesityl-3-aminopyridine with analogs (e.g., N-phenyl or N-alkyl derivatives) in nucleophilic aromatic substitution. Steric effects can be assessed via X-ray crystallography to measure bond angles/distortions around the mesityl group .

Q. What spectroscopic techniques are critical for verifying the structure and purity of 2-Chloro-N-mesityl-3-aminopyridine?

- Answer : Employ NMR to confirm substitution patterns (e.g., integration ratios for aromatic protons) and NMR for carbonyl/amine linkages. Use FT-IR to detect NH/Cl stretching vibrations. Purity ≥95% should be validated via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of 2-Chloro-N-mesityl-3-aminopyridine in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model transition states and activation energies for Suzuki-Miyaura or Ullmann couplings. Compare predicted vs. experimental regioselectivity (e.g., C4 vs. C5 substitution) and validate with kinetic isotope effect (KIE) studies .

Q. What strategies resolve contradictions in reported antimicrobial activity data for 2-Chloro-N-mesityl-3-aminopyridine derivatives?

- Answer : Replicate assays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923). Control variables: solvent (DMSO concentration ≤1%), inoculum size, and incubation time. Use statistical tools (ANOVA) to assess reproducibility. Cross-reference with crystallographic data to rule out polymorphic effects .

Q. How can the compound’s stability under varying pH and temperature conditions be quantified for drug delivery applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.